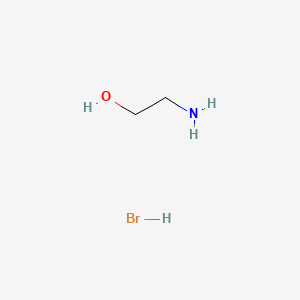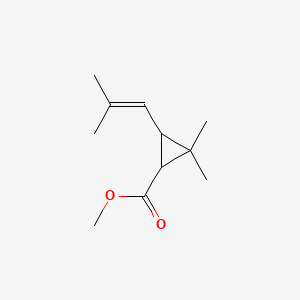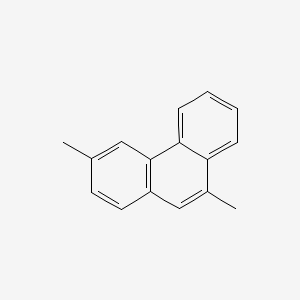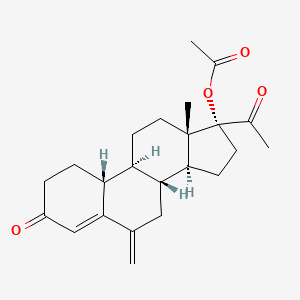
(-)-Menthyl isobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(-)-Menthyl isobutyrate is an organic compound that belongs to the ester family. It is derived from menthol and isobutyric acid. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries. Its unique structure and properties make it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
(-)-Menthyl isobutyrate can be synthesized through the esterification of (-)-menthol with isobutyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where menthol and isobutyric acid are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to drive the reaction to completion.
化学反応の分析
Types of Reactions
(-)-Menthyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of menthyl isobutyrate oxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Menthyl isobutyrate oxide.
Reduction: Menthyl isobutanol.
Substitution: Various substituted menthyl derivatives depending on the nucleophile used.
科学的研究の応用
(-)-Menthyl isobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Its pleasant aroma makes it useful in behavioral studies involving olfactory responses in animals.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in aromatherapy and as a potential anti-inflammatory agent.
Industry: It is widely used in the fragrance and flavor industries to impart a minty aroma to various products.
作用機序
The mechanism of action of (-)-Menthyl isobutyrate involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a minty aroma. Additionally, its potential anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Similar Compounds
Menthyl acetate: Another ester derived from menthol, but with acetic acid instead of isobutyric acid.
Menthyl propionate: Similar structure but with propionic acid.
Menthyl butyrate: Derived from butyric acid.
Uniqueness
(-)-Menthyl isobutyrate is unique due to its specific ester linkage with isobutyric acid, which imparts a distinct aroma profile compared to other menthyl esters
特性
CAS番号 |
68366-65-4 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H26O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h9-13H,6-8H2,1-5H3/t11-,12+,13+/m0/s1 |
InChIキー |
CSZKNSMAMITXAD-YNEHKIRRSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C(C)C)C(C)C |
異性体SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)C(C)C)C(C)C |
正規SMILES |
CC1CCC(C(C1)OC(=O)C(C)C)C(C)C |
Key on ui other cas no. |
68366-65-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-ethoxyphenyl)-3-oxo-](/img/structure/B1617498.png)












